

EMIM-BF4 vs EMIM-ac lysozyme fibrillization kinetics

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Compound Focus: 1-Ethyl-3-methylimidazolium tetrafluoroborate

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Comparison of Fibrillization Kinetics and Impact

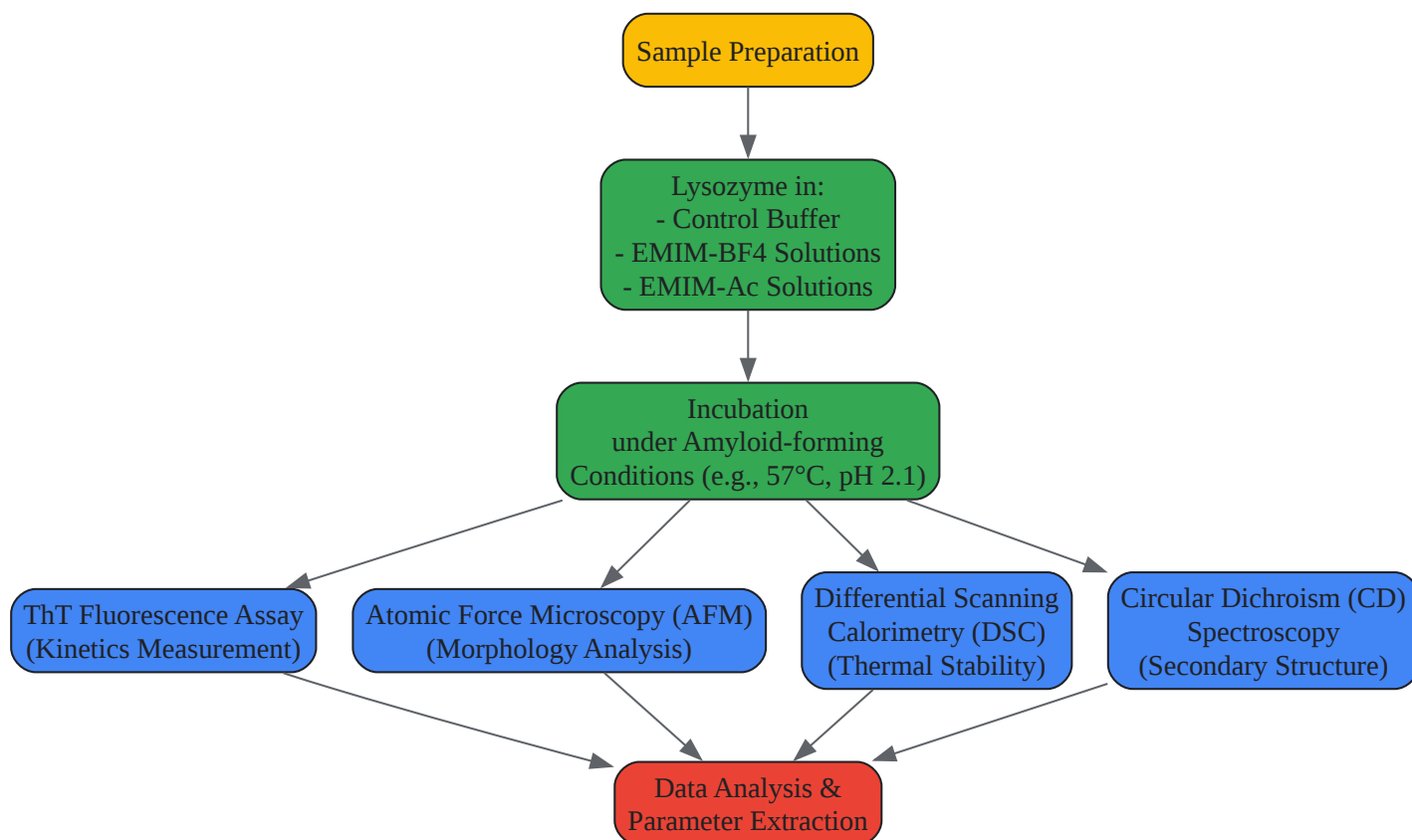
The following tables summarize the key experimental findings, showing that both ionic liquids promote fibril formation in a dose-dependent manner but with differing efficiencies.

Ionic Liquid	Concentration (% v/v)	Lag Time, t_{lag} (min)	Half-Time, t_{half} (min)	Polymerization Rate Constant, k_{agg} (min^{-1})
EMIM-BF4	0.5	67.0 ± 1.8	107.8 ± 1.4	0.049 ± 0.003
	1.0	64.8 ± 1.5	80.3 ± 0.7	0.130 ± 0.010
	5.0	11.3 ± 1.9	18.1 ± 0.8	0.290 ± 0.050
EMIM-Ac	0.5	558.6 ± 4.4	613.5 ± 2.2	0.036 ± 0.002
	1.0	77.2 ± 4.1	143.1 ± 1.7	0.031 ± 0.003
	5.0	19.8 ± 0.3	21.9 ± 0.2	0.925 ± 0.100
Control (No IL)	-	No fibrils formed within 13 hours [1]		

Parameter	EMIM-BF4	EMIM-Ac
Overall Efficacy	More prominent fibrillization accelerator [1]	Effective, but less potent than EMIM-BF4 [1]
Thermal Stability	Decreases lysozyme thermal stability dose-dependently; requires less energy for denaturation (lower ΔH) [1] [2]	Decreases thermal stability, but effect is slightly weaker; higher ΔH than EMIM-BF4 [1] [2]
Fibril Morphology	Induces higher variability; fibrils consist of different numbers of intertwining protofilaments [1] [2]	Induces fibrils with typical needle-like morphology [1] [2]
Proposed Mechanism	Affects protein hydration and facilitates hydrophobic interactions [2]	Acetate anion interacts with β -domain loop and C-helix via H-bonding and van der Waals forces [1] [2]

Detailed Experimental Protocols

The comparative data was generated using a set of established biophysical techniques. The workflow below outlines the key experimental steps.



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The core methodologies used to generate the data in the tables are as follows:

- Thioflavin T (ThT) Fluorescence Kinetics Assay
 - **Purpose:** To monitor the time-dependent formation of amyloid fibrils [1] [3].
 - **Protocol:** Aliquots of lysozyme solutions, with and without ionic liquids, are incubated under amyloid-forming conditions (e.g., 57°C, pH 2.1). At regular intervals, samples are mixed with ThT dye. The fluorescence intensity (excitation ~450 nm, emission ~480 nm) is measured. The increase in fluorescence is directly proportional to the amount of formed fibrils [1] [3].
 - **Data Analysis:** The resulting kinetic curves are fitted with a sigmoidal function to extract quantitative parameters: **Lag time (t_{lag})**, **Half-time (t_{half})**, and **Polymerization rate constant (k_{agg})** [1].

- Atomic Force Microscopy (AFM)
 - **Purpose:** To visualize and analyze the morphology and structure of the formed amyloid fibrils [1] [4].
 - **Protocol:** A small volume of the fibril solution is deposited onto a freshly cleaved mica surface, dried, and imaged. A statistical analysis of the AFM images is performed to classify fibril types and determine their dimensions [1].
 - **Findings:** This technique revealed that EMIM-BF₄ induces fibrils with a "higher variability of fibril morphology consisting of a different number of intertwining protofilaments" compared to EMIM-ac [1].
- Differential Scanning Calorimetry (DSC)
 - **Purpose:** To assess the thermal stability of lysozyme in the presence of ionic liquids [1] [3].
 - **Protocol:** The thermal unfolding of lysozyme in different solutions is measured by applying a controlled temperature increase. The instrument records the heat flow required to keep the sample and reference cells at the same temperature.
 - **Data Analysis:** The resulting thermogram provides the **denaturation transition temperature (T_d)** and the **enthalpy change (ΔH)** of unfolding. A lower T_d and ΔH indicate reduced thermal stability [1] [2].

Interpretation for Research Application

The data suggests that the choice between EMIM-BF₄ and EMIM-ac depends on your experimental goals.

- **EMIM-BF₄ is the superior choice** when the objective is to **rapidly generate amyloid fibrils**, especially for materials science applications where morphological diversity might be desirable [1].
- **EMIM-Ac might be preferable** for studies investigating more specific, local interactions with the protein, as its acetate anion engages in defined hydrogen bonding [2].

The different effects are attributed to the distinct anions: the **chaotropic BF₄⁻** anion likely operates by affecting the protein's hydration shell and promoting hydrophobic interactions, while the **kosmotropic Ac⁻** (acetate) anion interacts more specifically via hydrogen bonding with certain protein loops [1] [2].

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